Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate
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Overview
Description
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate is a complex organic compound characterized by its unique structure, which includes a quinoline core, a sulfonamide group, and an ethyl ester.
Preparation Methods
The synthesis of Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate typically involves multiple steps, starting with the formation of the quinoline coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism by which Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate can be compared with other quinoline derivatives and sulfonamide-containing compounds. Similar compounds include:
Quinoline N-oxide: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Sulfonamide derivatives: Widely used in medicinal chemistry for their antibacterial and enzyme-inhibiting properties.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with diverse biological targets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13-17(24)4-3-15-22(13)26-18-6-7-27(10-16(18)23(15)29)11-21(28)25-9-14-2-5-19-20(8-14)31-12-30-19/h2-5,8H,6-7,9-12H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFPQNIQVLBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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